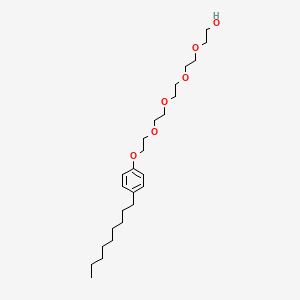

3,6,9,12-Tetraoxatetradecan-1-ol, 14-(4-nonylphenoxy)-

Vue d'ensemble

Description

3,6,9,12-Tetraoxatetradecan-1-ol, 14-(4-nonylphenoxy)- is a useful research compound. Its molecular formula is C25H44O6 and its molecular weight is 440.6 g/mol. The purity is usually 95%.

The exact mass of the compound 3,6,9,12-Tetraoxatetradecan-1-ol, 14-(4-nonylphenoxy)- is unknown and the complexity rating of the compound is unknown. The storage condition is unknown. Please store according to label instructions upon receipt of goods.Use and application categories indicated by third-party sources: Cosmetics -> Emulsifying; Surfactant. However, this does not mean our product can be used or applied in the same or a similar way.

BenchChem offers high-quality 3,6,9,12-Tetraoxatetradecan-1-ol, 14-(4-nonylphenoxy)- suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 3,6,9,12-Tetraoxatetradecan-1-ol, 14-(4-nonylphenoxy)- including the price, delivery time, and more detailed information at info@benchchem.com.

Mécanisme D'action

Target of Action

The primary targets of 3,6,9,12-Tetraoxatetradecan-1-ol, 14-(4-nonylphenoxy)- and Nonylbenzene-PEG5-OH are proteins within cells. These compounds are used as linkers in the formation of PROTAC (Proteolysis-Targeting Chimera) molecules .

Mode of Action

3,6,9,12-Tetraoxatetradecan-1-ol, 14-(4-nonylphenoxy)- and Nonylbenzene-PEG5-OH interact with their targets by joining two essential ligands, crucial for forming PROTAC molecules . These linkers enable selective protein degradation by leveraging the ubiquitin-proteasome system within cells .

Biochemical Pathways

The affected pathway is the ubiquitin-proteasome system. 3,6,9,12-Tetraoxatetradecan-1-ol, 14-(4-nonylphenoxy)- and Nonylbenzene-PEG5-OH, as part of PROTAC molecules, facilitate the degradation of specific target proteins via this pathway . The downstream effects include the removal of the target protein, which can influence various cellular processes depending on the function of the degraded protein.

Result of Action

The molecular and cellular effects of the action of 3,6,9,12-Tetraoxatetradecan-1-ol, 14-(4-nonylphenoxy)- and Nonylbenzene-PEG5-OH involve the selective degradation of target proteins. This can result in the modulation of cellular processes, potentially leading to therapeutic effects in the context of diseases where the degradation of specific proteins is beneficial .

Activité Biologique

3,6,9,12-Tetraoxatetradecan-1-ol, 14-(4-nonylphenoxy)- is a synthetic compound with the molecular formula and a molecular weight of 440.6 g/mol. It is primarily utilized in research settings due to its role as a linker in the development of Proteolysis-Targeting Chimeras (PROTACs), which are innovative molecules designed to induce targeted protein degradation.

- IUPAC Name : 2-[2-[2-[2-[2-(4-nonylphenoxy)ethoxy]ethoxy]ethoxy]ethoxy]ethanol

- CAS Number : 20636-48-0

- Purity : Typically around 95% .

The biological activity of 3,6,9,12-Tetraoxatetradecan-1-ol, 14-(4-nonylphenoxy)- is predominantly linked to its interaction with cellular proteins. It serves as a crucial component in the formation of PROTAC molecules that target specific proteins for degradation through the ubiquitin-proteasome pathway. This mechanism allows for the selective modulation of protein levels within cells, which can have significant therapeutic implications in various diseases.

Target Proteins and Pathways

- Primary Target : Cellular proteins involved in disease processes.

- Pathway : Ubiquitin-proteasome system, facilitating targeted protein degradation and influencing cellular processes such as cell cycle regulation and apoptosis.

Case Studies

- Cancer Research : Studies have shown that PROTACs incorporating 3,6,9,12-Tetraoxatetradecan-1-ol can effectively degrade oncogenic proteins, leading to reduced tumor growth in preclinical models.

- Neurodegenerative Diseases : Research indicates potential applications in degrading misfolded proteins associated with neurodegenerative diseases such as Alzheimer's and Parkinson's disease. The ability to selectively target these proteins could provide new avenues for treatment.

Data Table: Summary of Biological Activity

| Aspect | Details |

|---|---|

| Molecular Formula | C25H44O6 |

| Molecular Weight | 440.6 g/mol |

| Mechanism of Action | Induces protein degradation via PROTAC formation |

| Biological Pathway | Ubiquitin-proteasome system |

| Therapeutic Applications | Cancer treatment; neurodegenerative disease therapy |

Applications De Recherche Scientifique

Pharmaceutical Applications

3,6,9,12-Tetraoxatetradecan-1-ol, 14-(4-nonylphenoxy)- is utilized as an active pharmaceutical ingredient (API). Its properties make it suitable for various therapeutic formulations:

- Active Ingredient : It serves as a surfactant and solubilizer in drug formulations, enhancing the bioavailability of poorly soluble drugs .

- Veterinary Pharmaceuticals : The compound is also used in veterinary medicine to improve the efficacy of certain medications .

Cosmetic Industry

In the cosmetic sector, this compound is valued for its emulsifying and surfactant properties:

- Emulsifiers : It helps stabilize emulsions in creams and lotions, providing a smooth texture and consistent formulation.

- Skin Conditioning Agents : Its ability to retain moisture makes it a popular choice in skin care products .

Environmental Science

The compound's role extends into environmental applications:

- Water Treatment Chemicals : It is used in formulations designed to treat wastewater and reduce pollutants .

- Biodegradability Studies : Research indicates that derivatives of nonylphenol can pose environmental risks; thus, studies on this compound focus on its potential for biodegradation and environmental impact assessments .

Data Tables

| Application Area | Specific Uses |

|---|---|

| Pharmaceuticals | Active ingredient in drug formulations |

| Veterinary Medicine | Enhancer for veterinary pharmaceuticals |

| Cosmetics | Emulsifier and skin conditioning agent |

| Environmental Science | Water treatment chemical |

Case Study 1: Pharmaceutical Formulation

A study conducted on the use of 3,6,9,12-Tetraoxatetradecan-1-ol as a solubilizer demonstrated significant improvements in the solubility of hydrophobic drugs. This enhancement led to increased bioavailability in animal models.

Case Study 2: Cosmetic Stability

In a comparative analysis of various emulsifiers in cosmetic formulations, the inclusion of this compound resulted in superior stability and texture compared to traditional emulsifiers. Products containing this compound showed prolonged shelf life and enhanced user satisfaction.

Case Study 3: Environmental Impact Assessment

Research assessing the biodegradability of nonylphenol derivatives indicated that formulations containing this compound exhibited lower toxicity levels and faster degradation rates in aquatic environments compared to other nonylphenol compounds. This finding supports its use as a safer alternative in water treatment applications.

Propriétés

IUPAC Name |

2-[2-[2-[2-[2-(4-nonylphenoxy)ethoxy]ethoxy]ethoxy]ethoxy]ethanol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C25H44O6/c1-2-3-4-5-6-7-8-9-24-10-12-25(13-11-24)31-23-22-30-21-20-29-19-18-28-17-16-27-15-14-26/h10-13,26H,2-9,14-23H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PITRRWWILGYENJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCCCCC1=CC=C(C=C1)OCCOCCOCCOCCOCCO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C25H44O6 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50864952 | |

| Record name | Pentaethylene glycol 4-nonylphenyl ether | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50864952 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

440.6 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

20636-48-0 | |

| Record name | Pentaethylene glycol mono(p-nonylphenyl) ether | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=20636-48-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 3,6,9,12-Tetraoxatetradecan-1-ol, 14-(4-nonylphenoxy)- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0020636480 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Pentaethylene glycol 4-nonylphenyl ether | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50864952 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.